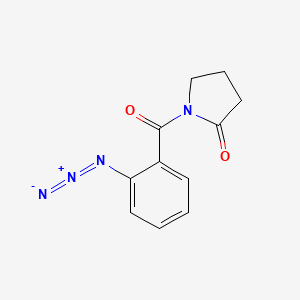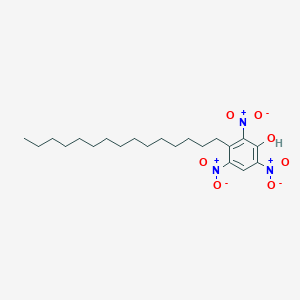
2,4,6-Trinitro-3-pentadecylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitro-3-pentadecylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring at positions 2, 4, and 6, along with a pentadecyl chain (C15H31) at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-3-pentadecylphenol typically involves the nitration of 3-pentadecylphenol. The process begins with the preparation of 3-pentadecylphenol, which can be synthesized through the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The nitration reaction is then carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
化学反応の分析
Types of Reactions
2,4,6-Trinitro-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,4,6-Trinitro-3-pentadecylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Trinitro-3-pentadecylphenol involves its interaction with molecular targets and pathways. The nitro groups on the benzene ring make the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
2,4,6-Trinitro-3-pentadecylphenol can be compared with other similar compounds, such as:
2,4,6-Trinitrophenol (Picric acid): Similar structure but lacks the pentadecyl chain, making it more soluble in water and commonly used as an explosive and dye.
2,4,6-Triamino-3-pentadecylphenyl acetate: Contains amino groups instead of nitro groups, used as a corrosion inhibitor.
The uniqueness of this compound lies in its combination of nitro groups and a long alkyl chain, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
特性
CAS番号 |
138555-61-0 |
|---|---|
分子式 |
C21H33N3O7 |
分子量 |
439.5 g/mol |
IUPAC名 |
2,4,6-trinitro-3-pentadecylphenol |
InChI |
InChI=1S/C21H33N3O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(22(26)27)16-19(23(28)29)21(25)20(17)24(30)31/h16,25H,2-15H2,1H3 |
InChIキー |
POLUINZFGXQZBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


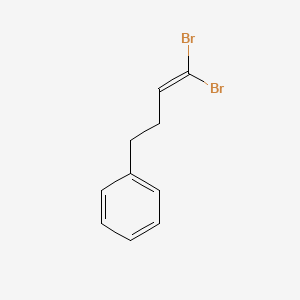
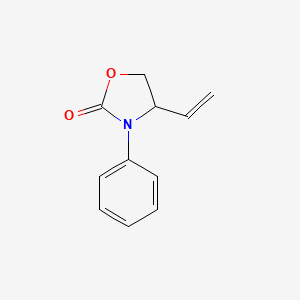
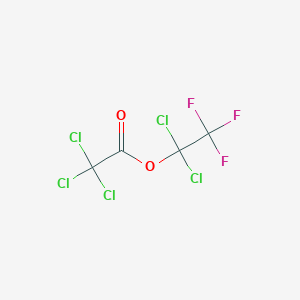
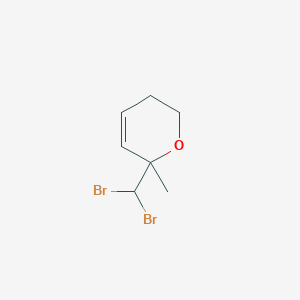
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
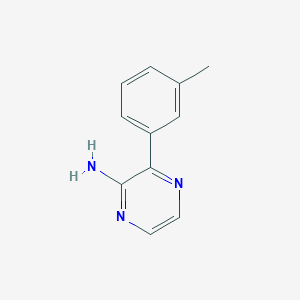

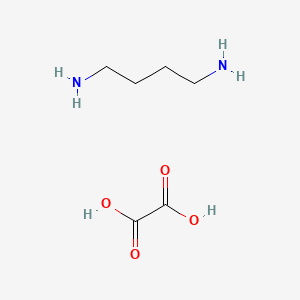
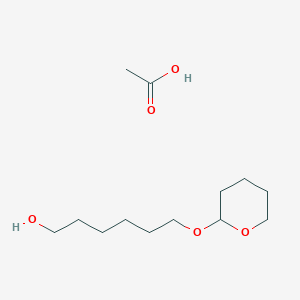
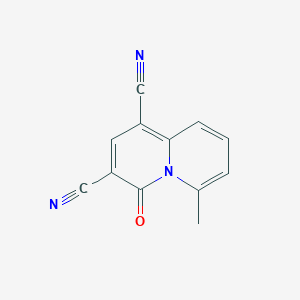
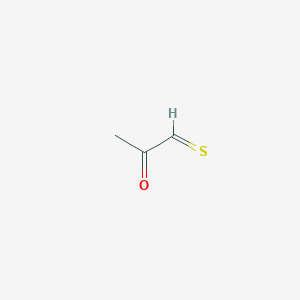
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
